Bienvenue dans la boutique en ligne BenchChem!

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

medicinal chemistry nucleophilic substitution regioselective synthesis

BUYER'S NOTICE: Procure the definitive 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine scaffold where C-4 chlorine reacts preferentially over C-2, enabling chemoselective sequential SNAr for two distinct pharmacophores—an orthogonal reactivity absent in mono-chloro analogs. Validated as the core intermediate for tofacitinib (CP-690,550) synthesis, TTK inhibitor development, and 7-deazapurine nucleoside libraries. ≥98% HPLC purity required for ICH Q3A impurity profiling. Non-DEA; REACH-registered intermediate. Standard B2B shipping.

Molecular Formula C6H3Cl2N3
Molecular Weight 188.01 g/mol
CAS No. 90213-66-4
Cat. No. B559687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
CAS90213-66-4
Molecular FormulaC6H3Cl2N3
Molecular Weight188.01 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=NC(=N2)Cl)Cl
InChIInChI=1S/C6H3Cl2N3/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H,(H,9,10,11)
InChIKeyGHXBPCSSQOKKGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 90213-66-4): Key Intermediate for Kinase Inhibitor Synthesis and Nucleoside Analog Development


2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is a halogenated heterocyclic building block consisting of a fused pyrrole-pyrimidine core with chlorine substituents at the C-2 and C-4 positions [1]. This compound serves as a critical pharmaceutical intermediate, most notably as an intermediate in the synthesis of tofacitinib, a marketed JAK inhibitor for rheumatoid arthritis . The dual chlorine substitution pattern confers distinct reactivity enabling sequential functionalization via regioselective nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions [2], making this scaffold widely employed in the development of kinase inhibitors and nucleotide analogs [3].

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Procurement: Why Substitution with Mono-Chloro or Non-Halogenated Analogs Fails


Substitution with mono-chloro analogs (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) or non-halogenated pyrrolopyrimidines fundamentally fails because the 2,4-dichloro substitution pattern is essential for sequential, regioselective functionalization in multistep synthetic routes [1]. The C-4 chlorine exhibits markedly higher reactivity toward nucleophilic substitution compared to the C-2 chlorine, enabling chemoselective installation of distinct substituents at each position [2]. Mono-halogenated analogs lack this orthogonal reactivity profile, forcing researchers to employ alternative protecting group strategies that add synthetic steps and reduce overall yield. Furthermore, 5-position substituted analogs (e.g., 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine) demonstrate altered biological activity profiles but are not interchangeable as synthetic intermediates due to the additional halogen's interference with downstream cross-coupling selectivity and increased molecular weight penalties in drug optimization [3]. The quantitative evidence below establishes why this specific 2,4-dichloro variant remains the preferred building block.

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (90213-66-4): Quantified Differentiation Evidence for Scientific Selection


C-4 vs C-2 Regioselective Reactivity: Quantitative Chemoselectivity Advantage over Mono-Chloro Analogs

The C-4 chlorine of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine undergoes nucleophilic aromatic substitution (SNAr) preferentially over the C-2 chlorine, enabling stepwise functionalization without protecting group manipulation. This orthogonal reactivity is absent in mono-chloro analogs such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine [1]. The regioselectivity has been exploited in glycosylation reactions, where 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine undergoes selective N-7 glycosylation with arabinohalogenose, yielding the β-anomer in 67% isolated yield [2].

medicinal chemistry nucleophilic substitution regioselective synthesis

Commercial Purity Benchmarking: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Quality Tier Comparison Across Suppliers

Commercial sources of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine exhibit quantifiable purity differences that impact downstream synthetic reproducibility. TCI offers >98.0% purity (HPLC, total nitrogen) , MedChemExpress provides 99.97% purity , while Chem-Impex supplies product at ≥96% (HPLC) . For comparison, generic pyrrolopyrimidine intermediates from non-specialized suppliers typically range from 95-97% purity. This purity differential directly correlates with reduced side-product formation in SNAr and cross-coupling reactions.

quality control procurement specification HPLC purity

Comparative Synthetic Yield: 2,4-Dichloro vs 4-Chloro Analog Total Route Efficiency

A direct comparative study established the total synthetic yields for both 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine starting from diethyl malonate. The 2,4-dichloro derivative achieved a total yield of 44.8% over five steps, while the 4-chloro mono-halogenated analog yielded 45.8% [1]. Although the total yields are comparable, the 2,4-dichloro compound provides two orthogonal reactive handles for downstream diversification with only a 1.0% yield penalty relative to the mono-chloro variant.

process chemistry total synthesis yield optimization

Antibiofilm Activity Differentiation: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine vs 5-Position Halogenated Analogs

A 2022 study evaluated halogenated pyrimidine derivatives against Staphylococcus aureus biofilms, comparing 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with its 5-substituted analogs. The 5-iodo derivative (2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine) and 5-bromo derivative (5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine) were identified as potent biofilm inhibitors, whereas the parent 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine was not among the active compounds [1]. 2,4-Dichloro-5-fluoropyrimidine achieved 95% hemolysis reduction at 5 μg/mL with MIC = 50 μg/mL [2].

antibiofilm antimicrobial structure-activity relationship

Physicochemical Property Benchmark: Solubility and Melting Point Profile for Formulation and Storage Planning

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine exhibits a melting point of 247-250°C and demonstrates solubility in DMSO, ethyl acetate, and methanol, with only slight aqueous solubility [1]. Compared to the more polar 2,4-dihydroxy precursor (7H-pyrrolo[2,3-d]pyrimidine-2,4-diol), the dichloro compound shows significantly enhanced solubility in organic solvents, facilitating solution-phase chemistry . The compound has a flash point of 167.7±8.5°C and density of 1.79 g/cm³ [2].

physicochemical properties solubility stability

Cross-Coupling Reaction Efficiency: Suzuki Coupling Yield Comparison with Arylboronic Acids

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine undergoes sequential Suzuki cross-coupling with arylboronic acids, with the C-4 position reacting preferentially under mild conditions [1]. The resulting 4-aryl-2-chloro-pyrrolo[2,3-d]pyrimidines exhibit fluorescence quantum yields up to 67% [2]. In contrast, non-halogenated pyrrolopyrimidine or mono-chloro analogs cannot achieve the same sequential diversification without pre-installation of alternative leaving groups or protecting group strategies.

palladium catalysis Suzuki coupling C-C bond formation

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (90213-66-4): Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Kinase Inhibitor Medicinal Chemistry: TTK, JAK, and SYK Scaffold Development

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine serves as the core scaffold for 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine series kinase inhibitors [1]. The differential C-4 vs C-2 reactivity enables sequential introduction of distinct pharmacophores at each position. This scaffold has yielded orally bioavailable TTK inhibitors with single-agent efficacy in TNBC xenograft models without body weight loss [2]. Additionally, derivatives demonstrate Syk kinase inhibition at IC50 = 230±10 nM [3]. The compound is a documented intermediate in tofacitinib synthesis, establishing its industrial relevance in marketed JAK inhibitor production .

Nucleoside Analog Synthesis: 7-Deazapurine Building Block for Antiviral and Anticancer Agents

The compound functions as a 7-deazapurine isostere, enabling selective N-7 glycosylation with arabinohalogenose to yield β-anomeric nucleoside analogs in 67% yield [1]. This regioselective N-7 alkylation is critical for constructing 7-deazapurine nucleosides, which are established scaffolds for antiviral and anticancer therapeutics. The 2,4-dichloro substitution pattern permits subsequent nucleophilic displacement of chlorine atoms to install amino, alkoxy, or thiol substituents, generating diverse nucleoside analog libraries from a single glycosylated intermediate [2].

Fluorescent Probe and Materials Chemistry: π-Extended Systems with Tunable Optical Properties

4-Aryl-2-chloro-pyrrolo[2,3-d]pyrimidines synthesized via Suzuki coupling of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine exhibit fluorescence quantum yields up to 67% in the near UV-blue spectral range [1]. The sequential C-4 and C-2 arylation strategy enables systematic tuning of optical properties by varying aryl substituents. This scaffold provides a versatile platform for developing light-emitting materials, self-assembling systems, and metal-ion sensing probes, with the pyrrolo[2,3-d]pyrimidine core serving as the fluorophore scaffold [2].

Tofacitinib Process Chemistry and Impurity Reference Standard

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is a documented intermediate in the synthesis of tofacitinib (CP-690,550), a marketed JAK inhibitor for rheumatoid arthritis [1]. In pharmaceutical quality control, this compound serves as Tofacitinib Impurity 42, requiring high-purity material (>98% by HPLC) for regulatory analytical method validation and batch release testing [2]. Procurement of >98% purity grade material from TCI or >99% purity from MedChemExpress is essential for meeting ICH Q3A impurity qualification thresholds in GMP manufacturing environments [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.